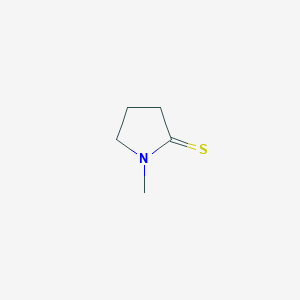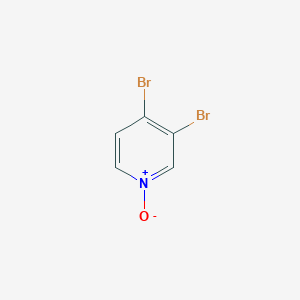
Heptyl 4-aminobenzoate
Overview
Description
Heptyl 4-aminobenzoate is an organic compound with the molecular formula C14H21NO2. It is an ester derivative of 4-aminobenzoic acid, where the hydrogen atom of the carboxyl group is replaced by a heptyl group. This compound is known for its applications in various fields, including cosmetics and pharmaceuticals, due to its unique chemical properties.
Mechanism of Action
Target of Action
Heptyl 4-aminobenzoate, like other benzoate compounds, primarily targets the sodium ion (Na+) channels on nerve membranes . These channels play a crucial role in the conduction of nerve impulses, which are essential for sensation and consciousness .
Mode of Action
The compound acts by binding to specific parts of the sodium ion (Na+) channel on the nerve membrane . This binding reduces the passage of sodium ions through the ion channel, thereby blocking the conduction of nerve impulses . As a result, local sensation is lost without affecting consciousness, making it useful for local surgery and treatment .
Biochemical Pathways
This compound, as an aminobenzoate derivative, is involved in various biochemical pathways. Aminobenzoates are building blocks for a wide range of microbial natural products . They are derived from the central shikimate pathway metabolite chorismate . The ortho-isomer (anthranilate) and PABA are funnelled into folate biosynthesis, while anthranilate is the scaffold for biosynthetic elaboration into many natural heterocycles .
Pharmacokinetics
Similar compounds like 4-aminobenzoic acid (paba) are absorbed through a passive process and undergo phase ii biotransformation . PABA can be metabolized by either N-acetylation or in conjugation with glycine in the liver to produce 4-aminohippuric acid . Both these metabolic processes can take place to synthesize 4-acetamidohippuric acid .
Result of Action
The primary result of this compound’s action is the loss of local sensation, making it a potential local anesthetic . By blocking the conduction of nerve impulses, it inhibits the nervous system without affecting consciousness .
Biochemical Analysis
Biochemical Properties
It is known that 4-aminobenzoic acid, a related compound, can be metabolized by either N-acetylation or in conjugation with glycine in the liver to produce 4-aminohippuric acid
Cellular Effects
Related compounds such as benzoate derivatives have been shown to exhibit various biological activities, including antimicrobial and cytotoxic effects
Molecular Mechanism
It is known that benzoate derivatives can undergo reactions at the benzylic position due to the presence of a benzene ring, which allows for resonance stabilization
Temporal Effects in Laboratory Settings
Information on the stability, degradation, and long-term effects of Heptyl 4-aminobenzoate on cellular function in in vitro or in vivo studies is currently unavailable
Metabolic Pathways
It is known that 4-aminobenzoic acid, a related compound, can be metabolized by either N-acetylation or in conjugation with glycine in the liver to produce 4-aminohippuric acid
Preparation Methods
Synthetic Routes and Reaction Conditions: Heptyl 4-aminobenzoate can be synthesized through the esterification of 4-aminobenzoic acid with heptyl alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction mixture is continuously stirred and heated to maintain optimal reaction conditions. After the reaction is complete, the product is purified through distillation or recrystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Heptyl 4-aminobenzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro compounds.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of heptyl 4-aminobenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Heptyl 4-aminobenzoate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Ethyl 4-aminobenzoate (Benzocaine): Another ester of 4-aminobenzoic acid, commonly used as a local anesthetic.
Methyl 4-aminobenzoate: Similar structure but with a methyl group instead of a heptyl group.
Butyl 4-aminobenzoate: Contains a butyl group, used in various cosmetic formulations.
Properties
IUPAC Name |
heptyl 4-aminobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-2-3-4-5-6-11-17-14(16)12-7-9-13(15)10-8-12/h7-10H,2-6,11,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAHJVNSZPMIREM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC(=O)C1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10162305 | |
| Record name | Heptyl p-aminobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10162305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14309-40-1 | |
| Record name | Heptyl p-aminobenzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014309401 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Heptyl p-aminobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10162305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















